4,4-Diethoxybut-2-ynal

Descripción general

Descripción

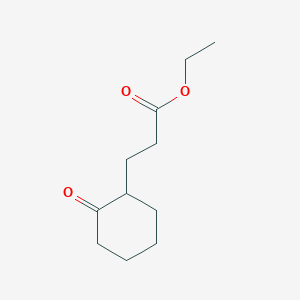

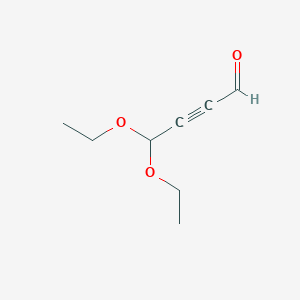

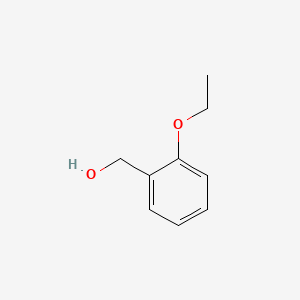

4,4-Diethoxybut-2-ynal is a chemical compound with the molecular formula C8H12O3 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 4,4-Diethoxybut-2-ynal involves several steps. In one method, 4,4-diethoxybut-2-ynal (10.39 g, 67 mmol), ethylenetrithiocarbonate (8.30 g, 61 mmol), and xylene (60 mL) are added into a 100 mL flask under N2 atmosphere. The reaction mixture is heated to reflux at 156 °C for 10 h . In another method, an alternative efficient synthetic procedure to mono- and bis(pyrrolo)tetrathiafulvalenes is proposed starting from 4,4-diethoxybut-2-ynal .Molecular Structure Analysis

The molecular structure of 4,4-Diethoxybut-2-ynal is represented by the InChI code: 1S/C9H16O5S/c1-4-12-9(13-5-2)7-6-8-14-15(3,10)11/h9H,4-5,8H2,1-3H3 .Chemical Reactions Analysis

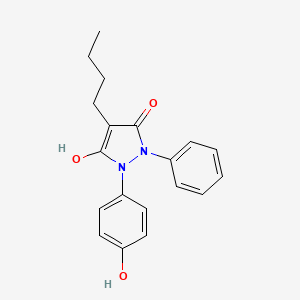

4,4-Diethoxybut-2-ynal is involved in various chemical reactions. For instance, it is used in the synthesis of mono- and bis(pyrrolo)tetrathiafulvalenes . It is also used in the synthesis of an anti-tumor analogue and the preparation of hydantoin derivatives to treat anti-inflammatory disorders .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Diethoxybut-2-ynal include a molecular weight of 236.29 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Conformationally-Constrained Analogs

A novel synthesis approach uses 4,4-diethoxybut-2-ynal in the creation of a conformationally-constrained analog of DDATHF. This process involves a Diels-Alder reaction, indicating its utility in complex organic synthesis and drug development (Taylor et al., 1997).

Creation of Extended and S-Rich Analogues

4,4-Diethoxybut-2-ynal is used in the synthesis of extended and sulfur-rich analogues of tetrathiafulvalene (TTF), a compound with significant applications in organic electronics. The synthesis process involves cycloaddition and formolysis, showcasing the compound's role in advanced material science (Leriche et al., 1994).

Study of Conjugated Eliminations

Research on 4,4-Diethoxybut-2-ynal helps understand conjugated eliminations in propargylic systems. This study provides insights into chemical reaction mechanisms, beneficial for synthetic chemistry and drug design (Strat & Maddaluno, 2000).

Enzymatic Resolution in Organic Synthesis

4,4-Diethoxybut-2-ynal is involved in the enzymatic resolution of alkynals. This resolution process is pivotal in creating enantiomerically pure compounds, which are crucial in the pharmaceutical industry (Allevi et al., 1994).

Applications in Michael Addition Reactions

This compound reacts with various nitrogen and oxygen nucleophiles in Michael addition reactions. The outcomes of these reactions are essential in the development of organic compounds with potential pharmaceutical applications (Sengee & Sydnes, 2011).

Intramolecular Cyclization Studies

4,4-Diethoxybut-2-ynal is used in the intramolecular cyclization to synthesize novel pyrimidine derivatives. This showcases its role in creating heterocyclic compounds, which are a cornerstone of medicinal chemistry (Gazizov et al., 2015).

Role in Synthesis of Tetraethoxy Alkynes

The compound is integral in synthesizing tetraethoxy alkynes, demonstrating its utility in creating structurally complex molecules for various chemical applications (Sydnes et al., 2007).

Use in Cyclization of Ureas

It's involved in the cyclization of ureas to form pyrrolidine derivatives, which are valuable in pharmaceutical chemistry (Smolobochkin et al., 2016).

Applications in Phase-Transfer Catalyzed Reactions

4,4-Diethoxybut-2-ynal plays a role in phase-transfer catalyzed dehydrohalogenation, which is important in large-scale chemical synthesis and industrial chemistry (Akué-Gédu & Rigo, 2005).

Catalysis in Synthesis of Benzoxazoles

The compound is used in the catalysis of benzoxazoles synthesis, indicating its importance in the creation of compounds with potential biological and synthetic significance (Song et al., 2013).

Safety And Hazards

Direcciones Futuras

The future directions for 4,4-Diethoxybut-2-ynal could involve its use in the synthesis of new building blocks. For example, it could be used in the efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues . Additionally, it could be used in the synthesis of an anti-tumor analogue and the preparation of hydantoin derivatives to treat anti-inflammatory disorders .

Propiedades

IUPAC Name |

4,4-diethoxybut-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-10-8(11-4-2)6-5-7-9/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORVIUSVBCDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CC=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369141 | |

| Record name | 4,4-Diethoxybut-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Diethoxybut-2-ynal | |

CAS RN |

74149-25-0 | |

| Record name | 4,4-Diethoxybut-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dithiaspiro[4.5]decan-8-ol](/img/structure/B1596632.png)